molecular formula C14H12N2OS2 B1269417 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 132605-28-8

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1269417
CAS No.: 132605-28-8
M. Wt: 288.4 g/mol
InChI Key: KJXBXAGTUNSNBE-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. It is characterized by a thieno[2,3-d]pyrimidine core with an ethyl group at the 3-position, a mercapto group at the 2-position, and a phenyl group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Properties

IUPAC Name

3-ethyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)11-10(9-6-4-3-5-7-9)8-19-12(11)15-14(16)18/h3-8H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBXAGTUNSNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157668
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-28-8
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercapto-3-ethyl-4-phenylthieno[2,3-d]pyrimidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidinone derivatives, including 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. Research indicates that compounds within this class exhibit notable activity against multi-drug resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

In a study published in Antibiotics, derivatives were synthesized and tested against various bacterial strains. The findings revealed that some compounds displayed potent antibacterial activity with minimal cytotoxicity towards mammalian cells, suggesting their potential as therapeutic agents for treating infections caused by antibiotic-resistant bacteria .

Compound Activity Against MRSA Activity Against VRE Cytotoxicity (mg/L)
3-Ethyl-2-mercapto-5-phenylPotent (2–16 mg/L)Moderate (16–32 mg/L)Low (40–50 mg/L)

Skin Care Applications

The compound's unique chemical properties suggest potential applications in cosmetic formulations, particularly in skin care products. Its ability to act as an antioxidant or antimicrobial agent can enhance the efficacy of topical formulations aimed at improving skin health.

A review in Cosmetic Formulation Principles and Practice emphasizes the importance of incorporating effective active ingredients into cosmetic products to ensure safety and stability while delivering claimed benefits . The thienopyrimidine derivatives could be explored for their ability to provide antimicrobial protection in creams and lotions.

Formulation Stability

The stability of cosmetic formulations containing active ingredients like 3-Ethyl-2-mercapto-5-phenyl is critical for their effectiveness. Studies on formulation techniques indicate that the use of polymers can improve the stability and release profile of active compounds in topical applications . This suggests that integrating 3-Ethyl-2-mercapto-5-phenyl into such formulations could enhance product performance.

Mechanism of Action

The mechanism of action of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-3-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-one
  • 3-Methyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4-one
  • 3-Ethyl-2-mercapto-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, characterized by the presence of sulfur and nitrogen atoms, suggests a wide range of potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core with an ethyl group at the 3-position, a mercapto group at the 2-position, and a phenyl group at the 5-position. This specific arrangement contributes to its biological properties.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antioxidant Activity

The presence of nitrogen and sulfur in the compound's structure suggests potential antioxidant properties. Theoretical studies using Density Functional Theory (DFT) have demonstrated that derivatives of thieno[2,3-d]pyrimidine can scavenge free radicals effectively. The antioxidant mechanism involves hydrogen atom transfer and single electron transfer processes .

Table 1: Antioxidant Properties of Thieno[2,3-d]pyrimidine Derivatives

CompoundIC50 (µM)Mechanism of Action
1,3,4-Oxadiazole Derivative25Hydrogen atom transfer
Thieno[2,3-d]pyrimidine30Single electron transfer
3-Ethyl-2-mercaptoTBDTBD

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been noted for their ability to inhibit specific kinases involved in cancer progression .

Case Study: Anticancer Effects
In vitro studies conducted on cancer cell lines demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 10 to 50 µM against different types of cancer cells. These findings suggest that further exploration could lead to the development of effective anticancer agents based on this scaffold .

The biological activity of 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one may involve several molecular targets:

  • Enzyme Inhibition : Interaction with enzymes critical for DNA replication and protein synthesis.
  • Signal Transduction Pathways : Modulation of pathways related to oxidative stress and apoptosis.
  • Cell Cycle Regulation : Interference with checkpoints in the cell cycle leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

The biological activities of 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives:

CompoundAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
3-Ethyl-2-mercaptoModerateHighModerate
2-Mercapto-5-methylHighModerateHigh
3-Methylthieno[2,3-d]pyrimidinLowHighLow

Q & A

Q. How to validate TRPA1 inhibition claims for this compound?

  • Methodological Answer :

Calcium Flux Assays : Use TRPA1-transfected HEK293 cells with a fluorescent calcium indicator (e.g., Fluo-4).

Selectivity Screening : Test against related ion channels (TRPV1, TRPM8) to confirm specificity .

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